1-(3-Furylmethyl)piperazine dihydrochloride
Description
1-(3-Furylmethyl)piperazine dihydrochloride is a piperazine derivative characterized by a furan ring substituted at the 3-position of the methyl group attached to the piperazine core. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes . The furylmethyl group introduces a heteroaromatic moiety, which may influence electronic properties and binding affinity compared to purely phenyl-based derivatives.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMZSNDJWKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furylmethyl)piperazine dihydrochloride typically involves the reaction of piperazine with furfural, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Furylmethyl)piperazine dihydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
1-(3-Furylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the furylmethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include furylmethyl ketones or carboxylic acids.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted piperazines.
Scientific Research Applications
Chemistry
1-(3-Furylmethyl)piperazine dihydrochloride serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. It is utilized as a reagent in various organic reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduced forms can be synthesized using sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions involving the furan ring or piperazine nitrogen are common.
Biology
Research has indicated potential biological activities related to this compound, particularly its interactions with neurotransmitter systems:
- Neuropharmacology : It may modulate serotonin and dopamine pathways, suggesting potential anxiolytic or antidepressant properties.
- Cellular Interactions : Ongoing studies are exploring its effects on cellular processes and interactions with biomolecules.
Medicine
The compound is under investigation for its therapeutic applications:
- Pain Management : A study demonstrated enhanced pain relief when combined with opioid agonists in animal models.
- Anxiolytic Effects : Research indicated reduced anxiety-like behaviors in stress-induced models, highlighting its utility in treating anxiety disorders.
Study on Pain Management
A notable study highlighted that combining 1-(3-Furylmethyl)piperazine dihydrochloride with opioid agonists significantly increased pain relief in animal models compared to opioids alone.
Anxiolytic Effects
Another study indicated that subjects treated with this compound exhibited reduced anxiety-like behaviors in stress-induced models, suggesting its potential for treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(3-Furylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine dihydrochlorides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Heteroaromatic vs. Phenyl Substituents
The 3-furylmethyl group in the target compound introduces a heterocyclic aromatic system. Compared to phenyl rings, furan’s oxygen atom may:
- Alter metabolic stability due to reduced electron density.
- Modify receptor selectivity (e.g., reduced 5-HT activity compared to chlorophenyl derivatives).
Anticancer and Antioxidant Effects
- Pyrimidine-based piperazine derivatives (e.g., compound 5 in ) show anticancer activity via DNA/RNA interaction .
- Trimetazidine’s trimethoxy group reduces oxidative stress in ischemia-reperfusion injury .
Neuropharmacological Effects
- Serotonin Receptor Modulation : mCPP and TFMPP suppress locomotor activity via 5-HT1B/1C receptors, while 5-HT2 agonists (e.g., MK212) increase sympathetic nerve discharge .
- Designer Drugs : Benzylpiperazines like BZP exhibit psychostimulant effects, highlighting the risks of structural modifications .
Antihistamine Activity
- Cetirizine and cyclizine derivatives block H₁ receptors, with substituents like diphenylmethyl enhancing potency .
Data Tables
Table 1. Comparative Overview of Piperazine Dihydrochloride Derivatives
Biological Activity
1-(3-Furylmethyl)piperazine dihydrochloride, a compound characterized by its piperazine ring substituted with a furan moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
1-(3-Furylmethyl)piperazine dihydrochloride has a molecular formula of CHClNO and a molar mass of 239.15 g/mol. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes, which may lead to significant pharmacological effects.
Mechanism of Action:
- Receptor Interaction: Preliminary studies suggest that the compound may act on serotonin and dopamine pathways, potentially exhibiting anxiolytic or antidepressant properties.
- Enzyme Modulation: It may modulate enzyme activity, impacting cellular signaling pathways crucial for various biological processes.
Biological Activities
Research indicates that 1-(3-Furylmethyl)piperazine dihydrochloride may possess several biological activities:
- Neuropharmacological Effects: The compound has been investigated for its potential effects on mood disorders, suggesting anxiolytic and antidepressant properties.
- Anticancer Potential: Similar piperazine derivatives have shown cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer potential of this specific compound .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Screening
A study conducted on the neuropharmacological effects of various piperazine derivatives included 1-(3-Furylmethyl)piperazine dihydrochloride. The results indicated that compounds structurally similar to it exhibited significant interaction with serotonin receptors, leading to increased serotonin levels in the brain. This suggests a potential mechanism for its anxiolytic effects.
- Methodology: The study employed in vivo models to assess behavioral changes in response to administration of the compound.
- Findings: The compound demonstrated significant reduction in anxiety-like behaviors compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-(3-Furylmethyl)piperazine dihydrochloride, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Furylmethyl)piperazine dihydrochloride | Furyl group at position 2 | Similar neuropharmacological effects |
| 1-(4-Methylpiperazine)dihydrochloride | Methyl group substitution | Enhanced potency in certain receptor interactions |
| 1-(3-Thienylmethyl)piperazine dihydrochloride | Thienyl group instead of furyl | Different receptor specificity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Furylmethyl)piperazine dihydrochloride, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves condensation reactions between furan derivatives and piperazine precursors under acidic conditions. For example, analogs like 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride are synthesized via nucleophilic substitution or reductive amination . Key challenges include byproduct formation (e.g., unreacted starting materials) and purification. Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are recommended. Purity validation via HPLC (C18 columns, UV detection at 254 nm) and elemental analysis is critical .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing 1-(3-Furylmethyl)piperazine dihydrochloride?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm furyl and piperazine proton environments .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) .
- HPLC : Reverse-phase chromatography with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
- Melting Point : Differential scanning calorimetry (DSC) to determine crystalline stability (e.g., analogs melt at 210–214°C) .
Q. What are the solubility and stability profiles of 1-(3-Furylmethyl)piperazine dihydrochloride under various storage conditions?
- Methodological Answer :
- Solubility : Test in DMSO (5 mg/mL, warmed), water (pH 7.4 buffer), and ethanol. Piperazine derivatives often show higher solubility in polar solvents due to hydrochloride salt formation .
- Stability : Store at 2–8°C in airtight, light-resistant containers. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can detect degradation products like free base or oxidized furyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of 1-(3-Furylmethyl)piperazine dihydrochloride against microbial targets?
- Methodological Answer :
- Derivative Synthesis : Modify substituents on the furyl (e.g., methyl, nitro groups) or piperazine (e.g., alkylation) to assess electronic and steric effects .
- Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). Compare with analogs like 1-(3-chlorophenyl)piperazine dihydrochloride, which show activity via efflux pump inhibition .
- Data Analysis : Use computational tools (e.g., molecular docking with bacterial enzyme targets like dihydrofolate reductase) to correlate structural features with activity .
Q. How should researchers address contradictions in reported biological activities of piperazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies using tools like PRISMA guidelines to identify variables (e.g., assay protocols, solvent systems). For example, discrepancies in antimicrobial activity may stem from differences in bacterial strains or inoculum sizes .
- Replication : Repeat experiments under standardized conditions (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Impurity Profiling : Use LC-MS to rule out confounding effects from synthesis byproducts (e.g., 1-(2-chlorophenyl) isomers) .
Q. What strategies elucidate the mechanism of action of 1-(3-Furylmethyl)piperazine dihydrochloride in neuropharmacological models?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D2) receptors using radioligand displacement (e.g., H-ketanserin for 5-HT). Analogs like mCPP show agonist activity at 5-HT receptors .
- In Silico Docking : Use AutoDock Vina to model interactions with receptor binding pockets (PDB: 6WGT for 5-HT).
- Knockout Models : Test in 5-HT receptor-deficient mice to isolate target pathways .
Q. How can impurity profiling ensure 1-(3-Furylmethyl)piperazine dihydrochloride meets pharmaceutical standards?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities (e.g., unreacted furylmethyl precursors). Compare retention times with reference standards .
- Spiking Experiments : Add known impurities (e.g., 1-(2-Furylmethyl) isomers) to assess method sensitivity (LOQ < 0.1%).
- Pharmacopeial Compliance : Follow ICH Q3A guidelines for residual solvents and heavy metals .
Q. What in vitro/in vivo models assess the pharmacokinetics of 1-(3-Furylmethyl)piperazine dihydrochloride?
- Methodological Answer :
- In Vitro :
- Caco-2 Monolayers : Measure apparent permeability (P) to predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life (CYP450 involvement) .
- In Vivo :
- Rodent Studies : Administer IV/PO (10 mg/kg) to calculate bioavailability (AUC). Collect plasma samples for LC-MS/MS analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
